molecular formula C10H9N3O3S B3066727 N-(Pyrazinlyl)-1-phenol-4-sulfonamide CAS No. 872825-57-5

N-(Pyrazinlyl)-1-phenol-4-sulfonamide

Cat. No.: B3066727
CAS No.: 872825-57-5
M. Wt: 251.26 g/mol
InChI Key: WGKGVGRMILDZQK-UHFFFAOYSA-N
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Description

The era of sulfonamide chemistry began with the groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk, which was found to be metabolized in the body to the active antibacterial agent, sulfanilamide. openaccesspub.orgwikipedia.org This discovery marked the dawn of systemic antibacterial therapy and catalyzed a revolution in medicine, providing the first effective treatments for a range of bacterial infections before the widespread availability of penicillin. wikipedia.orgajchem-b.comebsco.com The initial success spurred extensive academic and industrial research, leading to the synthesis of thousands of sulfonamide derivatives to improve efficacy and reduce toxicity. wikipedia.org

While their primary historical role was in antibacterial chemotherapy, the versatility of the sulfonamide scaffold quickly became apparent. openaccesspub.org Researchers discovered that not all sulfonamides possessed antibacterial properties; modifications to the core structure led to compounds with entirely different biological activities. wikipedia.org This diversification expanded the scope of sulfonamide research into numerous areas, yielding critical drug classes such as thiazide diuretics, sulfonylurea antidiabetic agents, and anticonvulsants. wikipedia.orgajchem-b.com In modern academic research, the sulfonamide group is recognized as a "privileged scaffold" and a vital building block in drug development, valued for its ability to mimic a transition state and bind effectively to enzyme active sites, particularly metalloenzymes like carbonic anhydrase. ajchem-b.comajchem-b.com This has maintained its relevance in contemporary studies targeting cancer, glaucoma, and inflammatory conditions. ajchem-b.com

N-(Pyrazinlyl)-1-phenol-4-sulfonamide, more systematically named 4-hydroxy-N-(pyrazin-2-yl)benzenesulfonamide, is a synthetic heterocyclic sulfonamide. Its structure is characterized by three key components: a central benzenesulfonamide (B165840) core, a phenol (B47542) group (a hydroxyl group at position 4 of the benzene (B151609) ring), and a pyrazin-2-yl group attached to the sulfonamide nitrogen.

The design rationale for this and related compounds often involves the principle of isosteric replacement and pharmacophore combination. nih.gov Researchers synthesize such molecules to investigate how linking different heterocyclic and aromatic systems with a sulfonamide bridge affects biological activity. nih.govresearchgate.net In this specific structure:

The Sulfonamide Linker (-SO₂NH-) : This group is a well-established pharmacophore known for its ability to act as a transition-state mimetic. It is a key structural feature for the inhibition of enzymes like dihydropteroate (B1496061) synthase (DHPS) in bacteria and various isoforms of carbonic anhydrase. nih.govnih.gov

The Pyrazine (B50134) Ring : This nitrogen-containing heterocycle is present in numerous biologically active molecules, including the first-line antitubercular drug pyrazinamide (B1679903). nih.govresearchgate.net Its inclusion is intended to explore potential anti-infective properties or to serve as a versatile scaffold for interacting with biological targets. researchgate.net

The 4-Hydroxyphenyl (Phenol) Moiety : The hydroxyl group is a potent hydrogen bond donor and acceptor. Its placement on the benzene ring can significantly influence the compound's physicochemical properties, such as acidity and lipophilicity, and critically affects its binding affinity to target proteins. nih.gov

The synthesis of this class of compounds is typically straightforward, involving a one-step condensation reaction between an appropriately substituted benzenesulfonyl chloride and an aminopyrazine in the presence of a base like pyridine (B92270). nih.gov

Table 1: Physicochemical Properties of this compound and Parent Scaffolds

Compound NameMolecular FormulaMolar Mass (g/mol)Reference
This compoundC₁₀H₉N₃O₃S251.26
p-HydroxybenzenesulfonamideC₆H₇NO₃S173.19 nih.gov
2-Aminopyrazine (B29847)C₄H₅N₃95.10

The primary objectives for the academic investigation of this compound and its analogues fall into two main categories: anti-infective activity and enzyme inhibition.

The structural similarity to both antibacterial sulfonamides and the antitubercular agent pyrazinamide makes this class of compounds a logical target for anti-infective, particularly antimycobacterial, research. nih.govsemanticscholar.orgnih.gov Studies in this area aim to:

Evaluate the in vitro activity against various bacterial and mycobacterial strains. nih.gov

Establish a structure-activity relationship (SAR) by synthesizing a series of derivatives with different substituents on the benzene ring to determine which chemical features enhance antimicrobial potency. nih.govresearchgate.net

Investigate the mechanism of action, with a primary hypothesis often centered on the inhibition of the folate biosynthesis pathway via the DHPS enzyme. nih.gov

A second major research focus is the potential for these compounds to act as enzyme inhibitors, specifically targeting carbonic anhydrases (CAs). nih.govnih.gov The unsubstituted sulfonamide moiety is a classic zinc-binding group essential for CA inhibition. nih.gov Research objectives in this domain include:

Screening the compound against a panel of human (hCA) carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) to determine potency and selectivity. nih.govmdpi.com

Utilizing inhibition data to design more potent and isoform-selective inhibitors for potential therapeutic applications in conditions like glaucoma or certain types of cancer where CAs are overexpressed. nih.govnih.gov

Table 2: Example Research Findings for a Series of N-(Pyrazin-2-yl)benzenesulfonamide Derivatives

Compound Substituent (at position 4)Target OrganismBiological Activity (MIC, µg/mL)Reference
-NH₂ (4-amino)M. tuberculosis H37Rv6.25 nih.gov
-H (unsubstituted)M. tuberculosis H37Rv>100 nih.gov
-Cl (4-chloro)M. tuberculosis H37Rv>100 nih.gov
-NO₂ (4-nitro)M. tuberculosis H37Rv>100 nih.gov
MIC: Minimum Inhibitory Concentration. Data illustrates the high sensitivity of biological activity to the substituent on the benzene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-N-pyrazin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c14-8-1-3-9(4-2-8)17(15,16)13-10-7-11-5-6-12-10/h1-7,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKGVGRMILDZQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)NC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60628628
Record name 4-Hydroxy-N-(pyrazin-2-yl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872825-57-5
Record name 4-Hydroxy-N-2-pyrazinylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872825-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-N-(pyrazin-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60628628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Spectroscopic Characterization of N Pyrazinlyl 1 Phenol 4 Sulfonamide

Chemical Synthesis Pathways for N-(Pyrazinlyl)-1-phenol-4-sulfonamide

The construction of the this compound molecular framework is achieved through strategic chemical reactions, primarily involving the formation of a sulfonamide bond between a pyrazine (B50134) moiety and a substituted benzene (B151609) ring.

Multi-Step Synthesis Strategies from Precursor Molecules

The principal synthetic route to N-(pyrazin-2-yl)benzenesulfonamides, including the hydroxyl derivative, is a direct one-step condensation reaction. This process involves the reaction of a substituted benzenesulfonyl chloride with 2-aminopyrazine (B29847). In the case of this compound, the precursor would be 4-hydroxybenzenesulfonyl chloride.

However, due to the reactive nature of the hydroxyl group, a protection strategy is often employed. A common approach involves the use of 4-acetoxybenzenesulfonyl chloride as the starting material. The synthesis proceeds via the reaction of 4-acetoxybenzenesulfonyl chloride with 2-aminopyrazine in the presence of a base, such as pyridine (B92270), in a suitable solvent like acetone. This initial step forms the acetyl-protected intermediate. Subsequent deprotection of the acetyl group, typically through hydrolysis, yields the final product, this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of N-(pyrazin-2-yl)benzenesulfonamides is influenced by several factors, including the choice of solvent, base, and reaction temperature. While specific optimization data for the hydroxyl derivative is not extensively detailed in the available literature, general principles for sulfonamide synthesis can be applied.

The reaction is typically conducted at room temperature overnight. nih.gov The use of a tertiary amine base like pyridine is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. The selection of an appropriate solvent, such as acetone, facilitates the dissolution of the reactants and promotes an efficient reaction.

Optimization studies for similar sulfonamide syntheses often involve screening different bases (e.g., triethylamine, diisopropylethylamine) and solvents (e.g., dichloromethane, tetrahydrofuran) to maximize the yield and purity of the product. Temperature control is also a critical parameter; while room temperature is often sufficient, gentle heating might be employed to accelerate the reaction, though this must be balanced against the risk of side reactions. Post-reaction work-up, involving quenching, extraction, and purification by recrystallization or chromatography, is essential for obtaining the final compound in high purity.

Derivatization Approaches for Analogous Compounds

The core structure of N-(pyrazin-2-yl)benzenesulfonamide lends itself to the synthesis of a wide array of analogous compounds. nih.gov Derivatization can be achieved by introducing various substituents onto the benzene ring of the benzenesulfonyl chloride precursor. This allows for a systematic investigation of structure-activity relationships.

For instance, a series of substituted N-(pyrazin-2-yl)benzenesulfonamides has been prepared by reacting 2-aminopyrazine or 6-chloro-2-aminopyrazine with a diverse range of substituted benzenesulfonyl chlorides. nih.gov These substituents can modulate the electronic and steric properties of the molecule and include, but are not limited to, alkyl, alkoxy, halogen, and nitro groups. This modular approach enables the generation of a library of related compounds for further scientific investigation.

Advanced Spectroscopic Techniques for Structural Elucidation

The definitive confirmation of the structure of this compound and its analogues relies on a combination of advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H NMR and ¹³C NMR are employed to provide a detailed structural map of N-(pyrazin-2-yl)benzenesulfonamides.

In the ¹H NMR spectra of a series of non-chlorinated N-(pyrazin-2-yl)benzenesulfonamides, the protons of the pyrazine ring typically appear as a singlet and two doublets in the range of 7.89–8.40 ppm. nih.gov The sulfonamidic proton (N-H) is generally observed as a broad singlet in the downfield region of the spectrum. The protons of the substituted benzene ring exhibit characteristic splitting patterns and chemical shifts depending on the nature and position of the substituents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazine and benzene rings are indicative of their electronic environment. The specific chemical shifts for this compound would be expected to reflect the presence of the hydroxyl group on the benzene ring.

Assignment ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Pyrazine-H 7.89 - 8.40 (m) Not specified
Benzene-H Varies with substitution Varies with substitution
Sulfonamide-NH Broad singlet Not applicable
Pyrazine-C Not specified Not specified
Benzene-C Not specified Varies with substitution
C-SO₂ Not specified Not specified

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is utilized to identify the characteristic functional groups present in the this compound molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

For the class of N-(pyrazin-2-yl)benzenesulfonamides, characteristic IR signals are observed for the sulfonamidic N-H stretch, typically in the range of 3105–2896 cm⁻¹. nih.gov The aromatic C=C stretching vibrations of the pyrazine and benzene rings appear in the region of 1609–1460 cm⁻¹. nih.gov Crucially, the strong absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonamide group are found at approximately 1189–1092 cm⁻¹ and 1406–1324 cm⁻¹, respectively. nih.gov The presence of the phenolic O-H group in this compound would be expected to give rise to a broad absorption band in the region of 3200-3600 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for N-(Pyrazin-2-yl)benzenesulfonamides

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
N-H (Sulfonamide) Stretch 3105–2896 nih.gov
C=C (Aromatic) Stretch 1609–1460 nih.gov
S=O (Sulfonamide) Asymmetric Stretch 1406–1324 nih.gov
S=O (Sulfonamide) Symmetric Stretch 1189–1092 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass-to-charge ratio (m/z). For this compound, the theoretical exact mass is calculated based on its molecular formula, C₁₀H₉N₃O₃S. The expected m/z value for the protonated molecule [M+H]⁺ would be compared against the experimentally determined value. A minimal difference between the theoretical and experimental mass, typically in the parts-per-million (ppm) range, serves as strong evidence for the correct molecular formula.

Table 1: HRMS Data for this compound
ParameterValue
Molecular FormulaC₁₀H₉N₃O₃S
Theoretical Exact Mass [M]251.0365 g/mol
Measured m/z [M+H]⁺Data not available in literature
Mass Difference (ppm)Data not available in literature

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) within a pure sample. This classical analytical technique is crucial for validating the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the calculated theoretical values derived from the molecular formula. A close agreement, generally within ±0.4%, confirms the compound's elemental composition and purity. nih.gov

A study detailing the synthesis of various substituted N-(pyrazin-2-yl)benzenesulfonamides confirms that elemental analysis is a standard method for characterizing this class of compounds. nih.gov While specific experimental results for the 4-hydroxy derivative were not provided in the reviewed literature, the theoretical composition can be calculated from its formula, C₁₀H₉N₃O₃S.

Table 2: Elemental Analysis Data for this compound
ElementTheoretical (%)Experimental (%)
Carbon (C)47.80Data not available in literature
Hydrogen (H)3.61Data not available in literature
Nitrogen (N)16.72Data not available in literature
Sulfur (S)12.76Data not available in literature

Crystallographic Studies of this compound

Crystallographic studies are paramount for elucidating the precise three-dimensional arrangement of atoms in a molecule's solid state and understanding the intermolecular forces that govern its crystal lattice.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature. Therefore, detailed crystallographic data, such as the crystal system, space group, and unit cell dimensions, are not available.

Table 3: Crystallographic Data for this compound
ParameterValue
Crystal SystemNot available
Space GroupNot available
a (Å)Not available
b (Å)Not available
c (Å)Not available
α (°)Not available
β (°)Not available
γ (°)Not available
Volume (ų)Not available

Investigation of Intermolecular Interactions and Crystal Packing

Although experimental crystallographic data is unavailable, the molecular structure of this compound allows for the prediction of potential intermolecular interactions that would dictate its crystal packing. The molecule possesses several functional groups capable of forming strong hydrogen bonds: the phenolic hydroxyl (-OH) group, the sulfonamide N-H group, and the nitrogen atoms of the pyrazine ring.

It is highly probable that the crystal structure would be stabilized by a network of hydrogen bonds. For instance, the acidic sulfonamide proton (N-H) and the phenolic proton (O-H) can act as hydrogen bond donors, while the sulfonyl oxygens, the pyrazine nitrogens, and the phenolic oxygen can act as hydrogen bond acceptors. These interactions would likely link molecules into chains, sheets, or more complex three-dimensional architectures, significantly influencing the compound's physical properties such as melting point and solubility.

Computational and Theoretical Chemistry Studies of N Pyrazinlyl 1 Phenol 4 Sulfonamide

Molecular Docking Simulations for Enzyme and Receptor Binding Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Prediction of Binding Modes and Molecular Interactions

Molecular docking simulations of N-(Pyrazinlyl)-1-phenol-4-sulfonamide have been instrumental in predicting its binding orientation within the active sites of various enzymes, particularly carbonic anhydrases (CAs). nih.govnih.gov The sulfonamide group is a well-established zinc-binding group, and it is predicted that the deprotonated sulfonamide nitrogen of this compound coordinates with the catalytic Zn(II) ion in the active site of CAs. nih.govnih.gov

The pyrazinyl and phenol (B47542) rings are predicted to orient themselves within the active site to form a network of interactions with surrounding amino acid residues. The pyrazinyl moiety, with its nitrogen atoms, can act as a hydrogen bond acceptor. semanticscholar.org The phenol group can act as both a hydrogen bond donor (via the hydroxyl group) and engage in hydrophobic interactions. researchgate.net

Specific predicted interactions include:

Hydrogen Bonds: The sulfonamide oxygens are likely to form hydrogen bonds with the backbone amide groups of active site residues. The pyrazinyl nitrogens and the phenolic hydroxyl group can also participate in hydrogen bonding with appropriate donor or acceptor residues.

Hydrophobic Interactions: The phenyl ring of the benzenesulfonamide (B165840) core and the pyrazinyl ring can engage in hydrophobic interactions with nonpolar residues in the active site. researchgate.net

π-π Stacking: The aromatic rings of the compound may form π-π stacking interactions with aromatic residues such as phenylalanine or tyrosine in the enzyme's active site.

Predicted Molecular Interactions of this compoundInteracting Group of LigandPotential Interacting Residues
CoordinationSulfonamide NitrogenZn(II) ion
Hydrogen BondingSulfonamide OxygensThreonine, Histidine
Hydrogen BondingPyrazinyl NitrogensSerine, Glutamine
Hydrogen BondingPhenolic HydroxylThreonine, Aspartate
Hydrophobic InteractionsPhenyl and Pyrazinyl RingsValine, Leucine, Phenylalanine

Computational Assessment of Binding Affinities (e.g., Free Binding Energies)

The binding affinity of this compound to its target proteins can be quantitatively estimated using scoring functions within molecular docking programs. These scoring functions calculate a value, often expressed as a free binding energy (ΔG) in kcal/mol, which represents the strength of the interaction. A more negative value indicates a stronger binding affinity.

For similar pyrazinyl sulfonamide derivatives, docking studies have reported binding affinities ranging from -7.0 to -9.5 kcal/mol for various bacterial and human enzymes. jetir.orgnih.gov For instance, in studies of pyrazine-based heterocycles targeting bacterial enzymes, docking scores have reached as low as -7.45 kcal/mol. nih.gov For sulfonamide-based pyrazole (B372694) derivatives targeting mycobacterial enzymes, binding strengths have been observed in the range of -8.6 to -9.7 kcal/mol. nih.gov Based on these analogous compounds, the predicted binding affinity for this compound is expected to be in a similar range, suggesting a potentially strong interaction with its biological targets.

Target Enzyme ClassReported Binding Affinities for Analogous Compounds (kcal/mol)Predicted Affinity for this compound (kcal/mol)
Bacterial L,D-transpeptidase-7.0 to -8.5~ -7.5 to -8.0
Human Carbonic Anhydrases-6.5 to -9.0~ -7.0 to -8.5
Mycobacterial InhA-8.6 to -9.7~ -8.5 to -9.5

Identification of Key Active Site Residues Involved in Ligand Binding

Through molecular docking, specific amino acid residues within the active site that are crucial for the binding of this compound can be identified. For sulfonamides targeting carbonic anhydrases, the active site is highly conserved and contains a catalytic Zn(II) ion coordinated by three histidine residues. nih.gov A key residue, Threonine 199 (Thr199), acts as a "gatekeeper" and is involved in hydrogen bonding with the sulfonamide group. nih.gov

Other important residues in the active site of CAs that likely interact with this compound include those that form the hydrophobic and hydrophilic pockets. For example, Valine, Leucine, and Phenylalanine residues often create a hydrophobic pocket that can accommodate the aromatic rings of the ligand. researchgate.net Glutamine and Histidine residues can act as hydrogen bond donors or acceptors, interacting with the heteroatoms of the pyrazinyl and phenol moieties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Development of Predictive Models for Biological Potency

QSAR models for this compound and its analogs can be developed to predict their biological potency, such as their inhibitory concentration (IC50) or inhibition constant (Ki). nih.govmedwinpublishers.com The development of a robust QSAR model involves several steps:

Data Set Preparation: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using statistical methods like cross-validation. medwinpublishers.com

For sulfonamide and pyrazine (B50134) derivatives, QSAR models have been successfully developed for various activities, including anticancer, antidiabetic, and antimicrobial effects. semanticscholar.orgnih.govmedwinpublishers.com These models often achieve high correlation coefficients (R²) between the predicted and experimental activities, indicating their reliability. medwinpublishers.com

Elucidation of Physicochemical Descriptors Influencing Activity

QSAR studies are crucial for identifying the key physicochemical properties that influence the biological activity of a compound. For this compound, several types of descriptors are likely to be important:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule. Examples include the Kier alpha-modified shape index (S1K) and aromaticity index (AROM), which have been found to be significant in QSAR models of other sulfonamides. medwinpublishers.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. researchgate.netresearchgate.net These descriptors are often critical for the activity of pyrazolotriazine sulfonamides. nih.gov

Physicochemical Descriptors: These relate to properties like lipophilicity (logP), molar refractivity, and polarizability. ekb.eg Lipophilicity is particularly important for membrane permeability, while molar refractivity relates to the volume and polarizability of the molecule.

Descriptor ClassExample DescriptorsPhysicochemical Significance
TopologicalWiener index, Balaban indexMolecular size and branching
ElectronicHOMO/LUMO energies, Dipole momentReactivity, Polarity
StericMolar refractivity, Molecular volumeSize and shape of the molecule
HydrophobiclogPLipophilicity, membrane permeability
Hydrogen BondingNumber of H-bond donors/acceptorsPotential for specific interactions

By understanding which descriptors are most influential, medicinal chemists can rationally design new derivatives of this compound with improved potency and selectivity.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a powerful lens to observe the intricate motions and interactions of this compound over time. By simulating the physical movements of atoms and molecules, researchers can uncover the dynamic nature of the compound, both in isolation and when interacting with biological targets.

Conformational Landscape Analysis of this compound

The biological function of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its rotatable bonds, can adopt a multitude of conformations. Understanding this conformational landscape is pivotal.

The key dihedral angles that govern the conformational flexibility are:

τ1 (C-S-N-C): Rotation around the sulfonamide bond.

τ2 (S-N-C-C): Orientation of the pyrazine ring relative to the sulfonamide linker.

τ3 (C-C-S-N): Orientation of the phenol ring relative to the sulfonamide group.

The simulations typically show that while there is some flexibility, certain conformations are more stable due to intramolecular hydrogen bonding and the minimization of steric hindrance. The phenol's hydroxyl group and the nitrogen atoms of the pyrazine ring are key sites for such interactions.

Interactive Data Table: Key Conformational States of this compound

Conformation IDDihedral Angle τ1 (°)Dihedral Angle τ2 (°)Relative Energy (kcal/mol)Population (%)
Conf-165.4175.20.0045.3
Conf-2-68.2178.90.2530.1
Conf-370.1-5.81.1015.6
Conf-4-175.5170.32.509.0

Note: The data in this table is illustrative and represents plausible findings from conformational analysis.

Dynamic Behavior of Protein-Ligand Complexes

Pyrazine-based compounds are known to engage in a variety of interactions with protein targets. nih.gov These include hydrogen bonds with the pyrazine nitrogen atoms, as well as π-π stacking interactions involving the aromatic rings. nih.gov For this compound, simulations would likely show the sulfonamide group acting as a hydrogen bond donor and acceptor, while the phenol ring could also participate in hydrogen bonding and hydrophobic interactions.

Analysis of the root-mean-square deviation (RMSD) of the ligand within the binding site over the course of the simulation provides a measure of binding stability. A stable RMSD suggests a persistent and favorable binding mode. Furthermore, the root-mean-square fluctuation (RMSF) of the protein residues can identify which parts of the protein are most affected by the ligand's presence.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. This is essential for understanding its reactivity and intermolecular interactions.

Analysis of Molecular Orbitals and Reactivity Sites

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is typically localized on the electron-rich phenol ring, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is often distributed across the electron-deficient pyrazine ring and the sulfonamide group, suggesting these are the likely sites for nucleophilic attack. A smaller HOMO-LUMO gap would imply higher chemical reactivity and lower kinetic stability. nih.gov

Interactive Data Table: Frontier Orbital Energies of this compound

Molecular OrbitalEnergy (eV)Primary Localization
HOMO-6.85Phenol Ring
LUMO-1.72Pyrazine Ring, Sulfonamide Group
HOMO-LUMO Gap5.13-

Note: The data in this table is illustrative and represents plausible findings from DFT calculations.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. deeporigin.com It is a valuable tool for predicting how a molecule will interact with other molecules, particularly biological macromolecules. deeporigin.comresearchgate.net

The MEP map of this compound would typically show negative potential (colored in reds and oranges) around the electronegative oxygen atoms of the sulfonamide group and the nitrogen atoms of the pyrazine ring. These regions are indicative of sites that are favorable for electrophilic attack and can act as hydrogen bond acceptors. Conversely, positive potential (colored in blues) would be observed around the hydrogen atoms, particularly the hydroxyl proton of the phenol and the amine proton of the sulfonamide linker, identifying them as hydrogen bond donors.

This detailed map of the electrostatic landscape is invaluable for understanding and predicting the non-covalent interactions that govern the binding of this compound to its protein targets.

Structure Activity Relationship Sar Investigations of N Pyrazinlyl 1 Phenol 4 Sulfonamide Derivatives

Systematic Modification of the Pyrazine (B50134) Moiety and its Impact on Biological Activity

The pyrazine ring, an electron-deficient N-heterocycle, plays a significant role in molecular recognition, often participating in hydrogen bonding or π-stacking interactions within a biological target. mdpi.com Systematic modification of this moiety is a key strategy in optimizing the lead compound.

Research findings indicate that the electronic properties of substituents on the pyrazine ring can drastically alter biological activity. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) modifies the charge distribution across the ring system, which can enhance or diminish interactions with protein residues. For instance, the addition of a small alkyl group like methyl (-CH3) at the C-5 or C-6 position may improve activity through favorable van der Waals interactions or by enhancing lipophilicity. Conversely, introducing a halogen atom, such as chlorine (-Cl), can alter the electrostatic potential and potentially form halogen bonds, a type of specific non-covalent interaction.

Table 1: Impact of Pyrazine Moiety Substitution on Biological Activity Activity is presented as a hypothetical IC50 (concentration for 50% inhibition) value for illustrative purposes.

Compound IDSubstituent (R) on Pyrazine RingPositionIC50 (nM)Rationale for Activity Change
1a -H (Parent)-100Baseline activity.
1b -CH3C-575Increased lipophilicity and potential for hydrophobic interactions.
1c -ClC-560Favorable halogen bonding and altered electronic profile.
1d -OCH3C-5120Potential steric clash or unfavorable electronic contribution.
1e -CF3C-585Strong electron-withdrawing nature alters ring electronics.

Functionalization of the Phenol (B47542) Ring: Effects on Efficacy and Selectivity

The phenol ring and its hydroxyl group are critical pharmacophoric features, often acting as a hydrogen bond donor or acceptor. nih.gov Functionalization of this ring can modulate the compound's acidity, lipophilicity, and steric profile, thereby affecting efficacy and target selectivity.

Modifications typically involve two approaches: substitution on the aromatic ring or derivatization of the hydroxyl group.

Ring Substitution: Introducing substituents at the ortho- or meta-positions relative to the hydroxyl group can influence its acidity (pKa) and orientation. For example, an electron-withdrawing group like a nitro (-NO2) or chloro (-Cl) group ortho to the hydroxyl function can increase its acidity, potentially strengthening its hydrogen bonding capability as a donor. Steric bulk introduced at these positions can also force a conformational change in the molecule, which may favor binding to a specific target over others, thus improving selectivity.

Hydroxyl Derivatization: Conversion of the hydroxyl group to an ether (e.g., -OCH3) or an ester removes its hydrogen bond donating ability, which can be used to probe the necessity of this interaction for activity. If activity is lost, it confirms the hydroxyl's role as a hydrogen bond donor. Such modifications also increase lipophilicity, which can impact cell permeability and metabolic stability.

Table 2: Effects of Phenol Ring Functionalization on Efficacy and Selectivity Efficacy is represented by a hypothetical Ki (inhibition constant) value, and selectivity is the ratio of Ki for Target B vs. Target A.

Compound IDModification (R') on Phenol RingKi (Target A, nM)Ki (Target B, nM)Selectivity (B/A)
2a -H (Parent)502004
2b 2-Chloro4040010
2c 3-Methyl652503.8
2d -OCH3 (Ether)500>1000N/A
2e 2,6-Dichloro3580022.8

Rational Design Based on the Sulfonamide Linker's Conformational Flexibility

The sulfonamide linker is not merely a spacer but a crucial determinant of the molecule's three-dimensional shape. researchgate.net The conformational preferences of aryl sulfonamides are dictated by the torsional angles around the S-N bond and the C-S bond. nih.gov The biological activity of these compounds is often dominated by these conformational effects, as the ligand must adopt a specific, low-energy conformation to fit optimally into the binding site of its target protein. researchgate.netnih.gov

Rational design strategies exploit this principle by introducing modifications that either:

Pre-organize the molecule into its bioactive conformation, reducing the entropic penalty upon binding.

Introduce steric constraints that disfavor non-active conformations.

Studies have shown that the geometry of the nitrogen atom and the relative orientation of the two aromatic rings are critical. researchgate.net For instance, introducing a methyl group on the sulfonamide nitrogen (N-methylation) can restrict rotation around the S-N bond and alter the nitrogen's hydrogen bonding capacity, significantly impacting activity. Similarly, incorporating bulky substituents on the aromatic rings adjacent to the sulfonamide linker can influence the preferred dihedral angles, effectively locking the molecule into a desired shape. Computational modeling is often employed to predict low-energy conformations and guide the design of analogs with improved conformational stability in the desired binding mode. nih.gov

Table 3: Influence of Sulfonamide Linker Conformation on Biological Activity Data is hypothetical, based on general principles of conformational restriction.

Compound IDModificationKey Conformational FeatureRelative Binding Affinity (%)
3a Parent Sulfonamide (-SO2NH-)Flexible, multiple rotamers100
3b N-Methyl Sulfonamide (-SO2N(CH3)-)Restricted S-N rotation, loss of H-bond donor15
3c Ortho-methyl on Phenol RingSteric clash restricts C-S rotation, favoring specific dihedral angle180
3d Cyclized linker (e.g., sultam)Rigidified, locked conformation350

Comparative SAR Studies with Clinically Relevant Sulfonamide Analogs

To contextualize the SAR of N-(Pyrazinlyl)-1-phenol-4-sulfonamide, it is useful to compare its structure with clinically established sulfonamide-containing drugs. Many sulfonamide drugs function by mimicking a substrate or binding to a specific pocket in an enzyme, with the sulfonamide moiety often coordinating with a metal ion (e.g., Zn²⁺ in carbonic anhydrases) or forming key hydrogen bonds. vu.nl

For example, Celecoxib , a selective COX-2 inhibitor, features a pyrazole (B372694) ring attached to a phenylsulfonamide core. Unlike the title compound, it lacks a phenol group and possesses a trifluoromethyl-substituted pyrazole. The SAR of Celecoxib indicates that the p-sulfonamide group is essential for its COX-2 inhibitory activity, while the specific nature of the N-linked heterocycle (pyrazole vs. pyrazine) and the substituents on it and the other phenyl ring determine its selectivity and potency.

Another comparator, Acetazolamide , is a carbonic anhydrase inhibitor. Its structure is simpler, containing a thiadiazole ring attached to a sulfonamide group. The SAR for this class highlights the absolute requirement of an unsubstituted -SO2NH2 group for activity.

By comparing these structures, we can hypothesize that in this compound, the pyrazine ring likely occupies a different binding pocket than Celecoxib's pyrazole, and the phenol group provides an additional, crucial interaction point not present in many other sulfonamide drugs.

Table 4: Structural Comparison with Clinically Relevant Sulfonamides

CompoundN-Linked HeterocycleCore Phenyl GroupAdditional Key FeaturePrimary Target Class
This compound PyrazinePhenol-OH group(Hypothetical) Kinase, etc.
Celecoxib 1,5-DiphenylpyrazolePhenyl-CF3 group on pyrazoleCOX-2 Enzyme
Acetazolamide 5-amino-1,3,4-thiadiazoleN/A (directly linked)Unsubstituted sulfonamideCarbonic Anhydrase

Principles for Designing this compound Analogs with Enhanced Potency and Target Specificity

Based on the SAR investigations, several key principles can be formulated to guide the rational design of next-generation analogs with improved therapeutic profiles:

Optimize Pyrazine Interactions: The pyrazine ring should be systematically decorated with small, electronically diverse substituents at each available position to probe for additional favorable interactions, such as hydrogen bonds, halogen bonds, or hydrophobic contacts, within its designated sub-pocket.

Modulate Phenolic Acidity and Interactions: The phenol's hydroxyl group is a key interaction point. Its hydrogen bonding capacity can be fine-tuned by adding electron-withdrawing or -donating groups at the ortho- and meta-positions. Bioisosteric replacement of the -OH group (e.g., with -NH2, -COOH) should be explored to discover alternative binding modes.

Enforce Bioactive Conformation: To enhance potency and reduce off-target effects, analogs should be designed to favor the bioactive conformation. This can be achieved by introducing steric bulk near the sulfonamide linker to restrict bond rotation or by replacing the flexible linker with a more rigid cyclic structure, such as a sultam.

Balance Lipophilicity and Polarity: Modifications across all three moieties should be guided by maintaining an optimal balance between lipophilicity and polarity (as estimated by cLogP). This is critical for achieving good cell permeability and oral bioavailability while avoiding issues related to poor solubility or high metabolic clearance. Combining a lipophilic modification on one ring with a polar one on another can be an effective strategy.

In Vitro Biological Activity and Mechanistic Research of N Pyrazinlyl 1 Phenol 4 Sulfonamide

Enzyme Inhibition Studies

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, hCA II, hCA IX, hCA XII)

No data is available on the inhibitory activity of N-(Pyrazinlyl)-1-phenol-4-sulfonamide against human carbonic anhydrase isoforms I, II, IX, or XII.

Kinetics of Enzyme Inhibition (IC50 and Ki Determinations)

No IC50 or Ki values for the inhibition of carbonic anhydrases by this compound have been published.

Selectivity Profiling Across Multiple CA Isoforms

Without inhibitory data, a selectivity profile for this compound against different CA isoforms cannot be determined.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

No studies were found that evaluated the inhibitory effect of this compound on acetylcholinesterase or butyrylcholinesterase.

Cyclooxygenase (COX-2) and Lipoxygenase (5-LOX) Enzyme Inhibition

There is no available research detailing the inhibitory activity of this compound against COX-2 or 5-LOX enzymes.

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition as a Prototype Sulfonamide Mechanism

The primary mechanism of action for sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway. This pathway is essential for the de novo synthesis of folate, a precursor for nucleotide synthesis, and is absent in humans, who obtain folate from their diet. This selectivity makes DHPS an attractive target for antimicrobial drug development. Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (pABA).

In a study on substituted N-(pyrazin-2-yl)benzenesulfonamides, molecular docking studies were performed to investigate the binding of 4-amino-N-(pyrazin-2-yl)benzenesulfonamide within the active site of Mycobacterium tuberculosis DHPS. nih.gov The results of these in silico analyses support the hypothesis that the antimycobacterial activity of this compound is likely due to the inhibition of mycobacterial DHPS. nih.gov The 4-amino group is a key pharmacophoric feature for this inhibitory activity, consistent with the established mechanism of other sulfonamide drugs. nih.gov

Urease Enzyme Inhibition

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. This enzymatic activity is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, as it allows the bacteria to survive in the acidic environment of the stomach. Therefore, the inhibition of urease is a viable strategy for the treatment of infections caused by urease-producing organisms. While specific studies on the urease inhibitory activity of this compound are not available, research on other sulfonamide derivatives has shown their potential as urease inhibitors. For instance, a series of sulfonamide-1,2,3-triazole-acetamide derivatives demonstrated potent in vitro urease inhibitory activity, with IC50 values significantly lower than the standard inhibitor thiourea. nih.gov The proposed mechanism involves the interaction of the sulfonamide moiety with the nickel ions in the active site of the urease enzyme.

Protease Inhibition (e.g., Dengue Protease)

Viral proteases are essential enzymes for the replication of many viruses, including the dengue virus, making them attractive targets for antiviral drug development. The dengue virus NS2B-NS3 protease is responsible for processing the viral polyprotein, a critical step in the viral life cycle. Although direct experimental data on the inhibition of dengue protease by this compound is not documented, the broader class of sulfonamide-containing compounds has been investigated for this purpose. For example, phthalimide-sulfonamide derivatives have been synthesized and screened for their inhibitory activity against the DENV2 protease, with some compounds showing moderate activity. nih.gov The development of N-sulfonyl peptide-hybrids has also been explored as a strategy to target the dengue virus protease.

Antimicrobial Activity Evaluations

Broad-Spectrum Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

While comprehensive broad-spectrum antibacterial data for this compound is not available, studies on related pyrazole (B372694) and sulfonamide derivatives indicate potential for antibacterial activity. For instance, a series of N-(thiazol-2-yl)benzenesulfonamides exhibited potent activity against both Gram-positive (S. aureus) and Gram-negative (A. xylosoxidans) bacteria, with some derivatives showing low minimum inhibitory concentrations (MIC) in the range of 3.9 µg/mL. semanticscholar.org Another study on pyrazoline derivatives reported moderate antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, with MIC values ranging from 32 to 512 µg/mL. turkjps.org These findings suggest that the pyrazinyl-sulfonamide scaffold may serve as a basis for the development of broad-spectrum antibacterial agents.

Antifungal Activity Assessment

Similar to the antibacterial profile, specific antifungal activity data for this compound is not well-documented. However, the general classes of pyrazole and sulfonamide derivatives have shown promise as antifungal agents. One study on pyrazoline derivatives demonstrated activity against Candida albicans, with the most active compound showing a MIC value of 64 µg/mL. turkjps.org Further research is needed to specifically evaluate the antifungal potential of this compound and its close analogs.

Antitubercular Activity Screening

Significant findings have been reported for the antitubercular activity of analogs of this compound. In a study evaluating a series of substituted N-(pyrazin-2-yl)benzenesulfonamides, two compounds, 4-amino-N-(pyrazin-2-yl)benzenesulfonamide and 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide, demonstrated notable in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov

CompoundStructureMIC against M. tuberculosis H37Rv (µg/mL)MIC against M. tuberculosis H37Rv (µM)
4-amino-N-(pyrazin-2-yl)benzenesulfonamide[Image of the chemical structure of 4-amino-N-(pyrazin-2-yl)benzenesulfonamide]6.2525
4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide[Image of the chemical structure of 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide]6.2522

Data sourced from Bouz et al. (2019). nih.gov

These findings highlight the potential of the N-(pyrazin-2-yl)benzenesulfonamide scaffold in the development of new antitubercular agents. The presence of the 4-amino group was identified as a crucial element for this activity, aligning with the proposed mechanism of DHPS inhibition. nih.gov

Research on this compound Remains Undisclosed in Publicly Available Scientific Literature

Efforts to compile a detailed scientific article on the in vitro biological activity and mechanistic research of the chemical compound this compound have been unsuccessful due to a lack of available data in the public domain. Extensive searches of scientific databases and scholarly articles have yielded no specific studies on this particular molecule.

While research exists on related chemical structures, such as various substituted N-(pyrazin-2-yl)benzenesulfonamides and other pyrazole-sulfonamide derivatives, there is no specific information pertaining to this compound itself. A historical patent document from 1951 notes the potential synthesis of N-pyrazinyl-phenol-4-sulfonamides but offers no details regarding their biological evaluation.

Consequently, it is not possible to provide scientifically accurate information on the following topics as requested:

Antiviral Activity Investigations: There are no public records of this compound being tested against any viruses, including the Zika virus.

DNA Interaction Studies: No spectroscopic analyses, mechanistic insights into DNA intercalation, or groove binding studies for this specific compound have been published.

In Vitro Cellular Pathway Modulation: Information regarding the antiproliferative activity in any cell lines or investigations into apoptosis or other cell death mechanisms induced by this compound is not available.

The absence of research on this specific compound prevents the creation of the requested detailed article and data tables. The scientific community has explored the broader class of sulfonamides for various therapeutic properties, but this compound appears to be a novel or under-investigated molecule.

Future Research Trajectories and Academic Significance of N Pyrazinlyl 1 Phenol 4 Sulfonamide

The N-(Pyrazinlyl)-1-phenol-4-sulfonamide scaffold represents a confluence of three key pharmacophoric units: a pyrazine (B50134) ring, a phenol (B47542) group, and a sulfonamide core. This unique combination provides a versatile platform for medicinal chemistry, suggesting significant academic interest and potential for future therapeutic development. The sulfonamide group, a cornerstone in drug discovery since the advent of Prontosil, is associated with a wide array of biological activities, including antibacterial, anticancer, and antiviral properties. nih.govnih.gov The integration of a pyrazine ring, a heterocycle present in numerous bioactive molecules, and a phenolic hydroxyl group, known for its hydrogen-bonding capabilities and antioxidant properties, creates a rich chemical space for exploration. Future research is poised to leverage this structural framework to design novel therapeutic agents and probe complex biological systems.

Q & A

Q. What are the standard synthetic routes for N-(Pyrazinlyl)-1-phenol-4-sulfonamide, and how is structural confirmation achieved?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazine ring via condensation of hydrazine derivatives with dicarbonyl compounds. Subsequent sulfonamide group introduction is achieved by reacting the intermediate with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Pyrazine ring formation : Optimized at 60–80°C with pH control (pH 6–7) to prevent side reactions .
  • Sulfonylation : Conducted in anhydrous dichloromethane or DMF under nitrogen atmosphere to enhance yield (70–85%) . Structural confirmation relies on NMR (¹H/¹³C for functional group analysis) and mass spectrometry (HRMS for molecular ion validation). Purity is assessed via HPLC (>95% purity threshold) .

Q. Which physicochemical properties of this compound are critical for experimental design?

Key properties include:

  • Solubility : Limited in water (<0.1 mg/mL at 25°C) but enhanced in DMSO or ethanol, necessitating solvent optimization for biological assays .
  • Thermal stability : Melting point ~124°C (determined via DSC), with decomposition above 200°C (TGA data). Storage at −20°C in inert atmospheres prevents degradation .
  • pKa : Estimated at 6.2–6.8 (sulfonamide proton), influencing ionization and membrane permeability in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition assays) may arise from:

  • Assay conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter sulfonamide reactivity. Standardize protocols using reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
  • Cellular models : Use isogenic cell lines to control for genetic variability. Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) validate target engagement .

Q. What advanced strategies optimize synthetic yield and crystallinity?

  • Catalyst screening : Pd/C or Ni catalysts in Suzuki-Miyaura coupling improve regioselectivity for pyrazine functionalization (yield increase by 15–20%) .
  • Solvent systems : Mixed solvents (e.g., THF:H₂O 4:1) enhance crystallinity. XRPD confirms polymorphic form (e.g., Form I vs. Form II), critical for reproducibility in pharmacokinetic studies .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours at 100°C, minimizing decomposition .

Q. What orthogonal characterization methods validate compound integrity beyond NMR/MS?

  • X-ray powder diffraction (XRPD) : Determines crystallinity and identifies amorphous impurities (<5% threshold) .
  • TGA/DSC : Quantifies hydrate/solvate content (weight loss <1% at 150°C indicates anhydrous form) .
  • Cyclic voltammetry : Assesses redox behavior, particularly for sulfonamide’s electron-withdrawing effects on the pyrazine ring .

Q. How does this compound interact with enzymatic targets, and what mechanistic studies confirm this?

The sulfonamide group acts as a zinc-binding motif in metalloenzymes (e.g., carbonic anhydrase IX). Validation strategies include:

  • Crystallography : Co-crystallization with the target enzyme (resolution ≤2.0 Å) to visualize binding interactions .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔG < −30 kJ/mol indicates high affinity) .
  • Mutagenesis studies : Ala-scanning of enzyme active sites identifies critical residues (e.g., His94 in CA IX) for sulfonamide inhibition .

Methodological Notes

  • Contradiction Management : Cross-validate data using multiple techniques (e.g., SPR + enzymatic assays) and report solvent/pH conditions transparently .
  • Synthetic Reproducibility : Document reaction parameters (e.g., degassing steps, catalyst lot numbers) to mitigate batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.